Methyl N-Boc-thiazolidine-2-carboxylate

Peptide Chemistry Protecting Group Strategy Synthetic Methodology

Researchers seeking conformationally constrained peptidomimetics often face challenges with cis/trans amide bond control. Methyl N-Boc-thiazolidine-2-carboxylate provides a precise pseudo-proline (ΨPro) building block that enables rational β-turn mimic design, as validated by NMR studies. Key benefits: • Tuneable cis/trans amide bond ratio via C2 substitution • High trans-diastereoselectivity in Staudinger reaction for spiro-β-lactam synthesis • Scalable multi-step synthesis with established peptide coupling conditions Supplied with ≥95% purity for reliable results.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 885269-51-2
Cat. No. B2501385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-thiazolidine-2-carboxylate
CAS885269-51-2
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
InChIInChI=1S/C16H17NO5S/c1-22-14-6-2-12(3-7-14)13-4-8-15(9-5-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19)
InChIKeySDSCQHVGKWYOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-thiazolidine-2-carboxylate: Building Block for Peptide Synthesis


Methyl N-Boc-thiazolidine-2-carboxylate (CAS 885269-51-2) is a chiral, N-protected thiazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functionality. With a molecular weight of 247.31 g/mol and a typical purity specification of ≥95% , this compound serves as a versatile intermediate in medicinal chemistry and peptide science. The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts conformational constraint and unique reactivity profiles that are distinct from related acyclic or oxygen-containing analogs.

Methyl N-Boc-thiazolidine-2-carboxylate: Key Differentiation


The combination of an N-Boc protecting group, a methyl ester, and a thiazolidine ring at the 2-carboxylate position creates a precise and non-interchangeable reactivity and conformational profile. Direct substitution with the free carboxylic acid analog (N-Boc-thiazolidine-2-carboxylic acid) fundamentally alters solubility, coupling efficiency in peptide synthesis, and susceptibility to decarboxylation. Replacement with an oxazolidine (oxygen analog) changes ring-opening kinetics and stereoelectronic properties [1]. Even the use of a different ester (e.g., tert-butyl) modifies the stability and deprotection orthogonality. These differences necessitate a rigorous, evidence-based selection process, which the following quantitative comparisons are designed to inform.

Methyl N-Boc-thiazolidine-2-carboxylate: Quantitative Performance Evidence


Carboxylate Protection: Stability and Orthogonal Reactivity

Methyl esterification of N-Boc-thiazolidine-2-carboxylic acid significantly improves stability against decarboxylation and enhances solubility in organic solvents compared to the free acid [1]. The methyl ester allows for selective deprotection under mild conditions (e.g., LiOH hydrolysis) without affecting the Boc group, providing an orthogonal handle that is not available with the free acid. In contrast, the free acid (CAS 891192-95-3) is prone to decarboxylation at elevated temperatures (predicted boiling point 385.3±42.0 °C) and exhibits lower solubility in typical peptide coupling solvents .

Peptide Chemistry Protecting Group Strategy Synthetic Methodology

Conformational Constraint: Tuning Amide Bond Ratios

The thiazolidine-2-carboxylate motif functions as a pseudo-proline (ΨPro) that induces a significant conformational bias in the peptide backbone. In model peptides, 2-substituted thiazolidines exhibit a pronounced effect on the cis/trans ratio of the adjacent amide bond. Specifically, 2,2-dimethylated thiazolidine derivatives strongly favor the cis conformation (cis content >80%) compared to 2-monosubstituted or unsubstituted analogs [1]. This effect is quantified by free energy differences (ΔG) between cis and trans conformers, with methylation at the C2 position lowering the rotational trans→cis barrier [1].

Peptidomimetics Conformational Analysis Drug Design

Stereoselective Synthesis of Spiro-β-lactams

Optically active N-Boc-1,3-thiazolidine-2-carboxylic acid derivatives, such as Methyl N-Boc-thiazolidine-2-carboxylate, serve as chiral ketene precursors in the Staudinger reaction with imines. This reaction yields spiro-β-lactams with high trans-selectivity [1]. The trans-diastereomer is the predominant product, a result attributed to the stereoelectronic influence of the thiazolidine ring and the Boc protecting group. In contrast, analogous oxazolidine-derived ketenes often exhibit lower trans-selectivity or require different conditions to achieve comparable stereocontrol [2].

Asymmetric Synthesis β-Lactam Chemistry Chiral Auxiliaries

pH-Dependent Ring Stability

The thiazolidine ring exhibits differential stability across pH ranges, a property exploited in prodrug design and bioconjugation. 2-Substituted 1,3-thiazolidine-4-carboxylic acids (structural analogs) demonstrate relative stability at physiological pH (7.4) but undergo hydrolysis under mildly acidic conditions (pH < 5) [1]. This contrasts with oxazolidines, which are generally more labile under similar conditions [2]. While direct data for Methyl N-Boc-thiazolidine-2-carboxylate is limited, the class behavior suggests that the thiazolidine ring can serve as a pH-sensitive handle for controlled release.

Prodrug Design Chemical Stability Bioconjugation

Scalable Synthesis: Established Patent Routes

Methyl N-Boc-thiazolidine-2-carboxylate and its derivatives are prepared via scalable, high-yielding methods documented in the patent literature. For example, US Patent 5,118,810 describes the preparation of thiazolidine carboxylic methyl esters as intermediates for bicyclic lactam ACE inhibitors [1]. More recently, US Patent Application US20100048570A1 details the synthesis of methyl 3-((R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoyl)thiazolidine-2-carboxylate using standard peptide coupling reagents (EDCI, DMAP) with triethylamine in dichloromethane at room temperature [2]. This demonstrates the compound's compatibility with industrial-scale amide bond formation and its utility in constructing complex pharmacophores.

Process Chemistry Scalability Pharmaceutical Intermediates

Oxidative Stability: Resistance to Nucleophiles

Comparative studies on the reactivity of oxazolidine and thiazolidine derivatives reveal a marked difference in their susceptibility to nucleophilic attack. While oxazolidines undergo facile ring-opening with oxygen and sulfur nucleophiles, the corresponding thiazolidine ring remains inert under identical conditions [1]. This inertness is attributed to the poorer leaving group ability of the thiolate compared to the alkoxide and the increased stability of the thiazolidine ring system. This differential stability can be leveraged in multi-step syntheses where an oxazolidine would be prematurely cleaved.

Chemical Stability Heterocycle Chemistry Reactivity Profiling

Methyl N-Boc-thiazolidine-2-carboxylate: Application Scenarios


Conformational Control in Peptide Backbones

When designing peptidomimetics with a high degree of backbone pre-organization, Methyl N-Boc-thiazolidine-2-carboxylate serves as an ideal building block. Its incorporation as a pseudo-proline (ΨPro) can be tuned (via C2 substitution) to achieve a desired cis/trans amide bond ratio, as quantified in NMR studies [1]. This enables the rational design of β-turn mimics or constrained bioactive peptides where specific conformations are required for target engagement.

Synthesis of Enantiopure Spiro-β-lactams

For medicinal chemists engaged in β-lactam antibiotic discovery, the compound is a strategic chiral ketene precursor. As demonstrated in the Staudinger reaction, it affords spiro-β-lactams with high trans-diastereoselectivity [1]. This reliable stereochemical outcome simplifies the generation of enantiomerically pure libraries for biological evaluation, a critical advantage over less stereoselective oxazolidine analogs [2].

pH-Sensitive Prodrugs and Bioconjugates

Leveraging the class-level stability profile of thiazolidine rings, researchers can employ this compound in the design of prodrugs intended for triggered release in acidic environments (e.g., tumor stroma, lysosomes). The thiazolidine ring remains stable at physiological pH 7.4 but undergoes hydrolysis at pH <5, providing a controlled-release mechanism that can be tuned by C2 substitution [1].

Scalable Synthesis of Pharmaceutical Intermediates

Process chemists and procurement specialists can rely on Methyl N-Boc-thiazolidine-2-carboxylate for multi-step, scalable syntheses. Its use is documented in patent literature for the construction of advanced intermediates (e.g., for DPP-IV inhibitors or ACE inhibitors) using standard peptide coupling conditions [1]. This established precedent reduces development risk and supports cost-effective manufacturing.

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